2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-phenylacetamide
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Overview
Description
2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-phenylacetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon.
Preparation Methods
The synthesis of 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-phenylacetamide typically involves multiple steps. The starting materials, such as 2-cyanomethyl benzimidazoles, are reacted with various reagents like ethyl acetoacetate, ethyl benzoylacetate, or 2-acetylbutyrolactone to form intermediate compounds. These intermediates are then chlorinated and aminated to produce the final compound . Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the inhibition of certain enzymes.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways involved can vary depending on the specific application, but often involve disruption of cellular processes essential for cancer cell survival .
Comparison with Similar Compounds
Similar compounds include other derivatives of pyrido[1,2-a]benzimidazole, such as:
1-chloro-2-(2-chloroethyl)-3-methylpyrido[1,2-a]benzimidazole: Known for its anticancer activity.
1-(4-fluorophenylamino)-3-phenylpyrido[1,2-a]benzimidazole: Another compound with significant anticancer properties.
4-(4-fluorophenylamino)-2,3-dihydro-1H-cyclopenta[4′,5′2,3]pyrido[1,2-a]benzimidazole: Notable for its selectivity against leukemia cell lines.
The uniqueness of 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-phenylacetamide lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H16N4OS |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C21H16N4OS/c1-14-11-20(27-13-19(26)23-15-7-3-2-4-8-15)25-18-10-6-5-9-17(18)24-21(25)16(14)12-22/h2-11H,13H2,1H3,(H,23,26) |
InChI Key |
ULEVUYGBZOJDHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)SCC(=O)NC4=CC=CC=C4)C#N |
Origin of Product |
United States |
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